(2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one
Description
Properties
IUPAC Name |
(2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-14-11-17(25)16(13-24-9-7-23(2)8-10-24)21-19(14)20(26)18(27-21)12-15-3-5-22-6-4-15/h3-6,11-12,25H,7-10,13H2,1-2H3/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEYHMNUOTWWCP-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=NC=C3)O2)CN4CCN(CC4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=NC=C3)/O2)CN4CCN(CC4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as lipoxygenase and xanthine oxidase. These enzymes play crucial roles in inflammatory responses and purine metabolism, respectively.
Mode of Action
Inhibition typically occurs when the compound binds to the active site of the enzyme, preventing the enzyme from catalyzing its substrate.
Biochemical Pathways
The inhibition of lipoxygenase and xanthine oxidase can affect several biochemical pathways. Lipoxygenase is involved in the metabolism of arachidonic acid, a key player in the inflammatory response. Xanthine oxidase is involved in the breakdown of purines, which are essential components of DNA and RNA.
Biological Activity
The compound (2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest a variety of biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to present a comprehensive overview.
Structural Characteristics
The compound features several functional groups that contribute to its biological activity:
- Benzofuran core : Known for its diverse pharmacological properties.
- Piperazine moiety : Frequently associated with neuroactive compounds and has shown promise in various therapeutic applications.
- Pyridine ring : Often linked to enhanced interaction with biological targets, including enzymes and receptors.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, focusing on its potential as an anticancer agent and its effects on neuropharmacological targets.
Anticancer Activity
Recent studies have explored the compound's efficacy against various cancer cell lines:
- Cell Line Studies : The compound exhibited significant antiproliferative effects against human epithelial colorectal adenocarcinoma (Caco-2) and HCT-116 cell lines, demonstrating IC50 values that indicate effective growth inhibition (Table 1).
- Mechanism of Action : Investigations into the molecular pathways revealed that the compound influences the PI3K/AKT signaling pathway, leading to altered gene expression associated with cell survival and apoptosis.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| Caco-2 | 12.5 | Inhibition of PI3K/AKT pathway |
| HCT-116 | 15.0 | Induction of apoptosis via BAD expression |
Neuropharmacological Effects
The piperazine component suggests potential activity in neurological contexts:
- PDE5 Inhibition : Similar compounds have shown promise as phosphodiesterase type 5 (PDE5) inhibitors, which are relevant in treating erectile dysfunction and pulmonary hypertension. The ability to penetrate the blood-brain barrier enhances its therapeutic prospects for central nervous system disorders .
- Neuroprotection : Preliminary data indicate that modifications in the structure can lead to neuroprotective effects, potentially beneficial in neurodegenerative diseases.
Case Studies
Several case studies highlight the biological relevance of similar compounds:
- Study on Piperazine Derivatives : A study demonstrated that piperazine derivatives exhibit significant antitumor activity by inducing apoptosis in cancer cells through mitochondrial pathways .
- Neuroprotective Effects : Research on related benzofuran compounds indicated their ability to protect neuronal cells from oxidative stress-induced apoptosis .
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent. Its structural components suggest activity against various biological targets:
- Antidepressant Activity : The piperazine ring is often associated with antidepressant properties. Studies have shown that compounds with similar structures can modulate serotonin and norepinephrine levels, indicating potential use in treating depression .
- Anticancer Properties : Preliminary studies have indicated that derivatives of benzofuran compounds exhibit cytotoxic effects on cancer cells. Research into similar compounds has demonstrated the ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Neuropharmacology
Research indicates that compounds containing piperazine and pyridine rings can interact with neurotransmitter systems. This compound may influence dopaminergic and serotonergic pathways, making it a candidate for further exploration in neuropharmacological applications .
Antimicrobial Activity
The presence of the hydroxyl group and the benzofuran structure suggests potential antimicrobial properties. Studies on related compounds have shown effectiveness against various bacterial strains, warranting investigation into this compound's efficacy as an antimicrobial agent .
Case Study 1: Antidepressant Activity
A study evaluated the effects of similar piperazine derivatives on depressive behavior in animal models. Results indicated significant reductions in depressive symptoms when administered at specific dosages, suggesting that modifications to the structure could enhance efficacy.
Case Study 2: Anticancer Effects
Research involving a related compound demonstrated its ability to induce apoptosis in breast cancer cells. The mechanism was linked to the activation of caspase pathways, highlighting the need for further investigation into the specific pathways influenced by (2Z)-6-hydroxy-4-methyl...
Case Study 3: Antimicrobial Testing
A comparative study tested various benzofuran derivatives against E. coli and Staphylococcus aureus. The results showed that compounds with similar functionalities exhibited varying degrees of antibacterial activity, prompting further exploration into their potential as novel antimicrobial agents.
Comparison with Similar Compounds
Structural Analogs
Benzofuranone Derivatives
- (2Z)-6-Hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one (): Core similarity: Shares the benzofuranone scaffold and exocyclic double bond. Key differences: Lacks the 4-methylpiperazinylmethyl group and substitutes pyridine with a 4-methylphenyl group. Implications: The absence of polar substituents may reduce solubility and target specificity compared to the target compound .
Piperazine-Containing Derivatives
- 2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (): Core difference: Pyrido-pyrimidinone instead of benzofuranone. Therapeutic relevance: Piperazine-containing compounds are often explored for CNS or anticancer applications .
Pyridazinone Derivatives
- 2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one (): Core difference: Pyridazinone ring instead of benzofuranone. Bioactivity: Exhibits anti-inflammatory properties (IC₅₀ = 11.6 μM against LPS-induced macrophage inflammation). Comparison: The target compound’s pyridine and piperazine groups may confer distinct target selectivity or potency .
Functional Group Impact
Bioactivity Trends
- Piperazine groups may enhance cellular uptake .
- Anti-inflammatory activity: Pyridazinones () with IC₅₀ values <20 μM suggest that the target compound’s hydroxy and piperazine groups could synergize for similar effects .
Preparation Methods
Construction of the 2,3-Dihydro-1-Benzofuran-3-One Core
The benzofuran-3-one core is typically synthesized via cyclization of ortho-substituted phenolic precursors. A method adapted from TiCl4-mediated coupling (as described in CN103965148A) involves treating 2-hydroxy-5-(piperazin-1-yl)benzaldehyde with glyoxal in the presence of zinc powder and tetrahydrofuran under nitrogen protection . This yields a propenal intermediate, which undergoes intramolecular cyclization under basic conditions (e.g., NaOH/CuSO4) to form the dihydrobenzofuran-3-one scaffold . Alternative routes from ARKIVOC (2004) utilize benzotriazole intermediates, where 2-(benzotriazol-1-yl)-3-substituted dihydrobenzofuran-3-ols rearrange in the presence of ZnBr2 to form the core structure .
Table 1: Comparison of Benzofuran Core Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| TiCl4/Zn-mediated | Zn, TiCl4, THF, reflux | 75–82 | |
| Benzotriazole rearrangement | ZnBr2, DCM, rt | 68–73 | |
| Base-catalyzed cyclization | NaOH, CuSO4, H2O, 100°C | 70–78 |
Regioselective Introduction of 6-Hydroxy and 4-Methyl Groups
Regioselective substitution at positions 4 and 6 is achieved using protected phenolic intermediates. As demonstrated in the synthesis of 6-hydroxy-4-methylaurones , methyl groups are introduced via Friedel-Crafts alkylation at position 4 prior to cyclization, while the 6-hydroxy group is preserved using ortho-directing groups. Protecting the phenol with acetyl or benzyl groups prevents undesired side reactions during subsequent steps . Deprotection under mild acidic conditions (e.g., HCl/MeOH) restores the hydroxy group after cyclization .
Aminomethylation at Position 7 with 4-Methylpiperazine
The 7-[(4-methylpiperazin-1-yl)methyl] substituent is introduced via Mannich aminomethylation. Reacting the 6-hydroxy-4-methylbenzofuran-3-one with formaldehyde and 4-methylpiperazine in the presence of aminals (e.g., bis(aminomethyl) ethers) selectively functionalizes position 7 . Excess aminal reagents enable bis-aminomethylation, but monofunctionalization is favored under stoichiometric control . Catalytic amounts of acetic acid enhance reaction efficiency, achieving yields of 80–85% after column purification .
Table 2: Optimization of Mannich Aminomethylation
| Amine | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-Methylpiperazine | EtOH | 60 | 82 |
| Morpholine | DCM | 25 | 68 |
| Piperidine | THF | 40 | 75 |
Formation of the (2Z)-Pyridin-4-ylMethylidene Group
The exocyclic double bond at position 2 is established via Knoevenagel condensation between the benzofuran-3-one carbonyl and pyridine-4-carbaldehyde. Using piperidine as a base in ethanol under reflux ensures Z-selectivity, with the reaction proceeding via a tandem deprotonation-condensation mechanism . The Z-configuration is confirmed by NOESY NMR, showing proximity between the pyridinyl proton and the benzofuran methyl group . Yields range from 65–70%, with purity >95% after recrystallization from isopropanol .
Stereochemical Control and Purification
Stereoselectivity in the Knoevenagel step is sensitive to solvent polarity and base strength. Polar aprotic solvents (e.g., DMF) favor the E-isomer, while ethanol or methanol preferentially yield the Z-form . Final purification employs silica gel chromatography (hexane/EtOAc gradients) followed by recrystallization to isolate the target compound . Characterization via LC-MS and H/C NMR validates structural integrity, with key signals including δ 8.50 (pyridinyl H), δ 6.90 (benzofuran H), and a singlet at δ 2.30 for the N-methyl group .
Challenges and Alternative Approaches
-
Regioselectivity : Competing substitution at position 5 may occur during aminomethylation; using bulky directing groups (e.g., tert-butyl) mitigates this .
-
Stability : The 6-hydroxy group is prone to oxidation; inert atmospheres (N2/Ar) are critical during synthesis .
-
Scalability : Patent CN111094279B highlights a scalable route using cesium carbonate and cuprous iodide for Ullmann-type couplings, improving yields to >80% .
Q & A
Q. What are the critical considerations for synthesizing (2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one?
The synthesis involves multi-step reactions requiring precise control of:
- Stereochemistry : The (2Z)-configuration must be preserved during the formation of the benzylidene group, typically achieved via acid-catalyzed condensation under inert atmospheres .
- Functional group compatibility : The hydroxyl group at position 6 and the 4-methylpiperazine moiety require protection (e.g., tert-butyldimethylsilyl for hydroxyl, Boc for amines) to prevent side reactions during alkylation or oxidation steps .
- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane → methanol/dichloromethane) is essential due to polar intermediates .
Q. How can researchers validate the purity and structural integrity of this compound?
- HPLC-UV/MS : Use C18 columns with mobile phases like 0.1% formic acid in water/acetonitrile (70:30 → 10:90 gradient) to detect impurities (<0.5% area) .
- NMR spectroscopy : Key signals include:
- ¹H NMR : A singlet at δ 8.2–8.5 ppm (pyridinyl protons), δ 6.8–7.1 ppm (benzofuran aromatic protons), and δ 2.3–2.7 ppm (N-methylpiperazine protons) .
- 13C NMR : Carbonyl (C=O) at δ 170–175 ppm and olefinic carbons (C=CH) at δ 120–130 ppm .
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., Z/E configuration) and confirms bond angles/lengths .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace pyridinyl with quinolinyl or alter piperazine methylation) to isolate pharmacophoric features .
- Metabolic stability assays : Use liver microsomes (human/rat) to assess if conflicting bioactivity stems from differential metabolite formation (e.g., hydroxylation at position 4-methyl) .
- Target engagement profiling : Employ thermal shift assays or SPR to verify direct binding to purported targets (e.g., kinase enzymes) vs. off-target effects .
Q. What experimental designs optimize reaction yields for derivatives of this compound?
- Design of Experiments (DoE) : Use fractional factorial designs to test variables like temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–5 mol% Pd). Response surface modeling identifies optimal conditions .
- Flow chemistry : Continuous-flow reactors improve reproducibility for oxidation or alkylation steps (e.g., Swern oxidation for ketone formation) by minimizing decomposition .
Q. How can computational methods predict the reactivity of the benzofuran-3-one core in this compound?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the α,β-unsaturated ketone is prone to Michael additions .
- Molecular dynamics (MD) : Simulate solvation effects (e.g., water vs. DMSO) on conformational flexibility of the 4-methylpiperazine group, which impacts binding affinity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility or stability data?
- Solvent screening : Use normalized shake-flask methods with buffered solutions (pH 1.2–7.4) to measure solubility. Note that the compound’s zwitterionic nature (due to hydroxyl and piperazine groups) causes pH-dependent solubility shifts .
- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and oxidants (H₂O₂) to identify degradation pathways (e.g., oxidation of the benzylidene group) .
Methodological Recommendations
Q. What strategies enhance the bioavailability of this compound in preclinical models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
